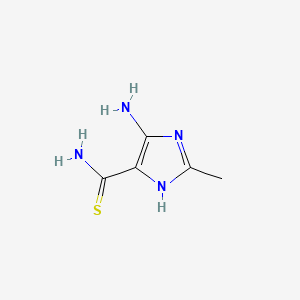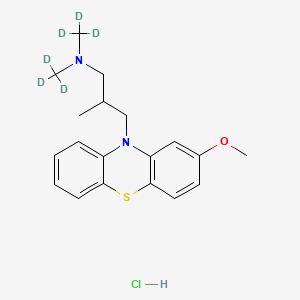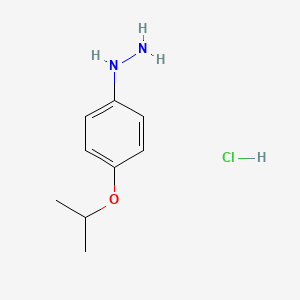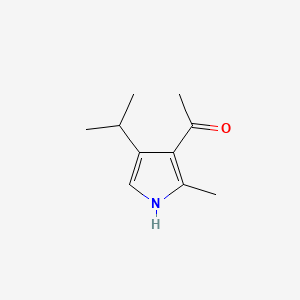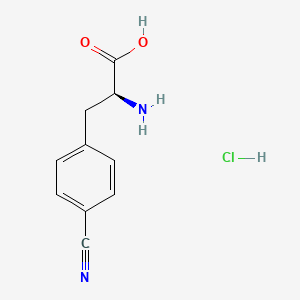
(S)-2-氨基-3-(4-氰基苯基)丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
-(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, commonly referred to as S-2-Amino-3-cyanophenylpropanoic acid hydrochloride, is an important and widely studied organic compound. It is a small molecule with a molecular weight of 185.6 and a melting point of 213-215°C. Its chemical structure consists of a cyclic amine, an amino acid, and a hydrochloride group. The compound is used in a variety of scientific applications, including research into its synthesis, biochemical and physiological effects, and its potential applications in the laboratory.
科学研究应用
脒的合成
L-4-氰基苯丙氨酸是合成脒的关键中间体 . 脒是重要的,因为它们是精氨酸模拟物。精氨酸是生物化学中重要的氨基酸,模拟物可以帮助研究其生物学作用或在某些反应中取代它。
红外 (IR) 和拉曼光谱
该化合物可以作为肽和重组蛋白中的 IR 或拉曼探针 . 它的独特结构使它能够吸收和发射特定波长的光,使其可用于研究蛋白质结构和动力学。
荧光共振能量转移 (FRET)
L-4-氰基苯丙氨酸已被用作 FRET 底物中的荧光团,特别是在与色氨酸 (Trp) 结合使用时 . FRET 是一种用于研究生物系统中分子邻近度和方向的技术。
有机合成
作为有机合成中的中间体,L-4-氰基苯丙氨酸用于创造各种有机化合物 . 它的氰基苯基可以参与多个反应,有助于合成复杂的分子。
药物研究
在药物研究中,该化合物用于开发新药并研究其与生物系统的相互作用 . 它的结构与苯丙氨酸相似,使其成为药物化学中的宝贵工具。
化学研究
L-4-氰基苯丙氨酸也用于更广泛的化学研究应用 . 研究人员用它来探索新的反应并合成可能具有各种工业和科学用途的新型化合物。
生化应用
在生化应用中,它用于研究酶-底物相互作用和其他生化途径 . 将其掺入肽中可以帮助阐明苯丙氨酸在生物过程中的作用。
四唑基苯丙氨酸的合成
该化合物已被用于通过与三甲基锡叠氮化物的 1,3-偶极环加成反应获得对四唑基苯丙氨酸 . 该反应对于创造具有潜在药理活性的化合物具有重要意义。
属性
IUPAC Name |
(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNISFWRBJSBI-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride suitable as a probe for studying protein folding?
A1: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, also known as L-4-Cyanophenylalanine (pCNPhe), exhibits fluorescence properties that make it valuable in protein folding studies. Specifically, it acts as a fluorescence resonance energy transfer (FRET) donor when paired with Tryptophan (Trp) as an acceptor []. This means that the energy from excited pCNPhe can be transferred to nearby Trp residues within a protein. By measuring changes in FRET efficiency, researchers can track alterations in protein conformation, such as the unfolding of the hydrophobic core during denaturation.
Q2: How does the structure of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride compare to naturally occurring amino acids, and how does this impact its use in proteins?
A2: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is an unnatural amino acid that closely resembles the natural amino acid Phenylalanine. The key structural difference is the presence of a cyano group (-CN) attached to the phenyl ring in pCNPhe []. This modification is relatively small, allowing pCNPhe to be incorporated into proteins in place of Phenylalanine without significant structural disruption. This makes it a valuable tool for site-specific modifications, particularly within the hydrophobic core of proteins where Phenylalanine is commonly found.
Q3: Are there any alternative unnatural amino acids with similar properties that can be used in protein studies?
A3: Yes, the research highlights another unnatural amino acid, 4-ethynylphenylalanine (pENPhe), as a potential alternative to pCNPhe []. Like pCNPhe, pENPhe can also function as a FRET donor with Trp. Its ethynyl group is considered to be more hydrophobic than the cyano group in pCNPhe, suggesting that it may be a more suitable substitute for Phenylalanine in some hydrophobic protein environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


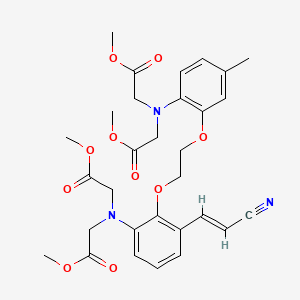
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

